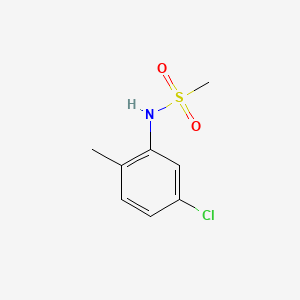
N-(5-chloro-2-methylphenyl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-methylphenyl)methanesulfonamide: is an organic compound with the molecular formula C8H10ClNO2S . It is characterized by the presence of a chloro-substituted phenyl ring and a methanesulfonamide group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-methylphenyl)methanesulfonamide typically involves the reaction of 5-chloro-2-methylaniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The purification of the final product is achieved through crystallization or chromatography techniques .
化学反应分析
Types of Reactions: N-(5-chloro-2-methylphenyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives.
Reduction Reactions: The nitro group can be reduced to an amine under reducing conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed:
Substitution: Formation of N-substituted derivatives.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
科学研究应用
N-(5-chloro-2-methylphenyl)methanesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(5-chloro-2-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context.
相似化合物的比较
- N-(5-chloro-2-methylphenyl)(phenyl)methanesulfonamide
- N-(5-chloro-2-methylphenyl)ethanesulfonamide
- N-(5-chloro-2-methylphenyl)propanesulfonamide
Comparison: N-(5-chloro-2-methylphenyl)methanesulfonamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the methanesulfonamide group. This structural uniqueness imparts distinct chemical and biological properties compared to its analogs. For example, the chloro substitution can influence the compound’s reactivity and interaction with biological targets, making it more or less effective in certain applications .
生物活性
N-(5-chloro-2-methylphenyl)methanesulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and various studies highlighting its biological effects.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Chemical Formula : C₉H₁₀ClN₁O₂S
- Molecular Weight : 221.70 g/mol
- Functional Groups : Contains a sulfonamide group (-SO₂NH₂) and a chloro-substituted aromatic ring.
The primary mechanism of action for this compound involves its ability to interact with specific enzymes and proteins within biological systems:
- Enzyme Inhibition : This compound can inhibit various enzymes by binding to their active sites, which blocks their activity. This characteristic is particularly relevant in the context of anti-inflammatory and antimicrobial effects.
- Biochemical Probes : It serves as a biochemical probe to study enzyme functions, thereby aiding in understanding metabolic pathways and disease mechanisms.
Antimicrobial Activity
This compound has shown promising antimicrobial properties. In vitro studies indicate that it can effectively inhibit the growth of several bacterial strains. For instance, it was tested against common pathogens and exhibited significant inhibitory effects, suggesting its potential as an antimicrobial agent.
Anti-inflammatory Effects
Research has indicated that this compound may possess anti-inflammatory properties. Studies have shown that it can reduce inflammation markers in various biological assays, making it a candidate for further investigation in inflammatory disease treatments.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- In Vitro Metabolism Study :
- HMG-CoA Reductase Inhibition :
- Toxicological Studies :
Data Table: Biological Activity Overview
属性
IUPAC Name |
N-(5-chloro-2-methylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2S/c1-6-3-4-7(9)5-8(6)10-13(2,11)12/h3-5,10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOOIJGAUZIHTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














